molecular formula C11H10F3NO3 B8596355 Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate

Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate

Cat. No.: B8596355
M. Wt: 261.20 g/mol
InChI Key: QRPBJQWTQNKESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-oxo-3-(3-(trifluoromethyl)phenylamino)propanoate is a useful research compound. Its molecular formula is C11H10F3NO3 and its molecular weight is 261.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10F3NO3

Molecular Weight

261.20 g/mol

IUPAC Name

methyl 3-oxo-3-[3-(trifluoromethyl)anilino]propanoate

InChI

InChI=1S/C11H10F3NO3/c1-18-10(17)6-9(16)15-8-4-2-3-7(5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,16)

InChI Key

QRPBJQWTQNKESS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydrogen carbonate (36.3 kg, 1.7 mol eq) was charged followed by iso-propylacetate (102.5 L, 2.5 rel vol). 3-(trifluoromethyl)aniline (41.0 kg, 1 mol eq, limiting reagent) charged followed by a line rinse of iso-propylacetate (20.5 L, 0.5 rel vol). The reaction was cooled to 5° C.-10° C. Methyl malonyl chloride (36.5 kg, 1.05 mol eq) was charged maintaining the temperature below 10° C. followed by a line rinse of iso-propylacetate (10.3 L, 0.25 rel vol). The mixture was stirred until the reaction was complete as judged by HPLC. The temperature was adjusted to 20° C. and further iso-propylacetate (71.8 L, 1.75 rel vol) charged followed by water (205 L, 5 rel vol). The layers were separated & the organic layer further extracted with brine (41 L, 1 rel vol). The solvent was swapped from iso-propylacetate to cyclohexane by reduced pressure distillation. Following seeding, cooling to 5° C. and stirring, the product was isolated by filtration, washed twice with cyclohexane (2×41 L, 2×1 rel vol) and dried to constant weight to yield the title compound (60.6 kg, 232.2 mol, 91%).
Quantity
36.3 kg
Type
reactant
Reaction Step One
Quantity
102.5 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36.5 kg
Type
reactant
Reaction Step Four
Yield
91%

Synthesis routes and methods II

Procedure details

Sodium hydrogen carbonate (26.0 kg, 1.7 mol eq) was charged followed by acetone (58.6 L, 2 rel vol). 3-(Trifluoromethyl)aniline (29.3 kg, 1 mol eq, limiting reagent) was charged followed by addition of acetone (14.7 L, 0.5 rel vol) and the mixture cooled to 0° C. Methyl malonyl chloride (25.8 kg, 1.05 mol eq) was diluted with acetone (29.3 L, 1 rel vol) and charged maintaining the temperature below 20° C. An acetone line rinse (14.7 L, 0.5 rel vol) was charged and the reaction mixture was stirred until HPLC confirmed the reaction to be complete. Water (293 L, 10 rel vol) was then charged and acetone was removed by distillation. The reaction was then cooled to 20° C. A further portion of water was added (171.2 L, 4 rel vol) and the reaction was stirred to precipitate out the product. The solid was isolated by filtration, washed twice with water (2×58.6 L, 2×2 rel vol), once with iso-hexane (146.5 L, 5 rel vol) and dried to constant weight to yield the title compound (39.5 kg, 151.7 mol, 84%); 1H NMR (CDCl3): δ 3.51 (s, 2H); 3.82 (s, 3H); 7.38 (d, 1H, J=7.9 Hz); 7.45 (t, 1H, J=7.9 Hz); 7.76 (d, 1H, J=7.7 Hz); 7.85 (s, 1H); 9.42 (s, 1H) ppm; LCMS: m/z 262.2 (MH+).
Quantity
26 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25.8 kg
Type
reactant
Reaction Step Three
Quantity
29.3 L
Type
solvent
Reaction Step Three
Name
Quantity
293 L
Type
reactant
Reaction Step Four
Quantity
14.7 L
Type
solvent
Reaction Step Five
Quantity
58.6 L
Type
solvent
Reaction Step Six
Yield
84%

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